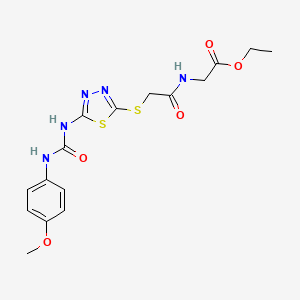

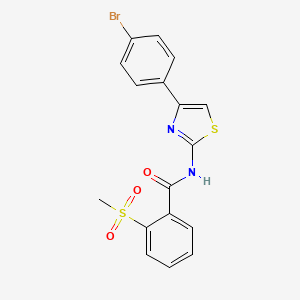

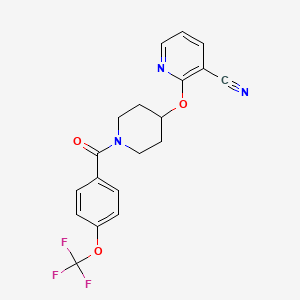

![molecular formula C19H22N2O3S B2963881 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide CAS No. 899731-70-5](/img/structure/B2963881.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide, also known as DTBM or DTBZ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTBM is a member of the benzamide family of compounds and is known for its ability to selectively bind to and inhibit vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamine neurotransmitters into synaptic vesicles in neurons.

Scientific Research Applications

Anti-HIV Activity

The thiazinan ring structure is present in compounds that have shown potential in the treatment of HIV. For instance, derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine have been investigated for their anti-HIV properties, which could be leveraged as part of anti-AIDS treatment strategies .

Analgesic Properties

Compounds with a thiazinan ring have been studied for their analgesic effects. An example is the derivative (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate , which has demonstrated analgesic activity .

Antibiotic Applications

The thiazinan ring is a key component in certain antibiotics, such as cephradine , which belongs to the cephalosporin class of β-lactam antibiotics. These antibiotics are used to treat a variety of bacterial infections .

Anticoagulant Usage

Thiazinan derivatives like chlormezanone have been utilized for their anticoagulant properties. This application is crucial in preventing blood clots and managing conditions that require anticoagulation therapy .

Chemical Reactivity and Synthesis

The thiazinan ring’s chemical reactivity has been a subject of interest in synthetic chemistry. Researchers have focused on the synthetic approaches to thiazinan derivatives and their potential reactivity in creating new compounds .

Pharmacological Properties

Sulfonamide-based compounds with a thiazinan ring, such as N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide (DTS) , have attracted attention due to their multiple pharmacological properties. These properties could be harnessed in drug development for various therapeutic applications.

properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFJMTZIRFLHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

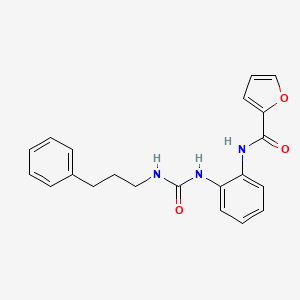

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

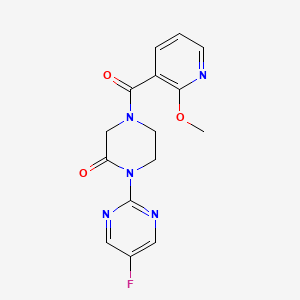

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

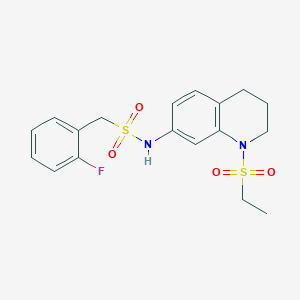

![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

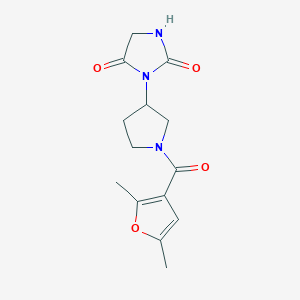

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)